![molecular formula C17H24N2O4 B7566834 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, cancer research, and regenerative medicine.
Mecanismo De Acción
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor works by inhibiting the activity of glycogen synthase kinase-3 (N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide activity, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor can modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of phosphorylated tau protein, a hallmark of Alzheimer's disease, and reduce neuroinflammation in the brain. Additionally, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has been found to promote tissue regeneration and repair by stimulating the proliferation and differentiation of stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor in lab experiments is its specificity towards N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide, which minimizes off-target effects. Additionally, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of using N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor is its potential toxicity, which requires careful dose optimization and toxicity testing.
Direcciones Futuras
There are several future directions for the research of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor. One potential area of research is the development of novel N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitors with improved specificity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anticancer effects of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor. Furthermore, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has shown potential in the field of regenerative medicine, and future research could explore its applications in tissue engineering and organ regeneration.
Métodos De Síntesis
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol with morpholine-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has shown promising results in various scientific research applications. It has been reported to have neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has been studied for its potential in cancer research, where it has been found to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide inhibitor has been investigated for its role in regenerative medicine, where it has been shown to promote tissue regeneration and repair.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,12-18-16(20)19-5-7-21-8-6-19)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSBZBBLNTGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCOCC1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

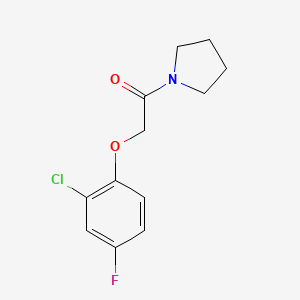
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)
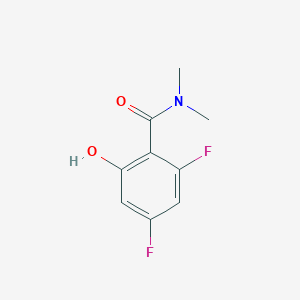
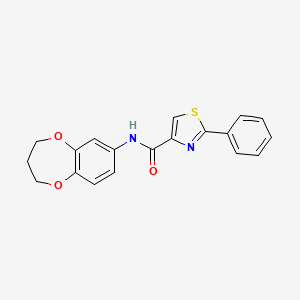
![5-(4-methoxyphenyl)-1-phenyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7566786.png)
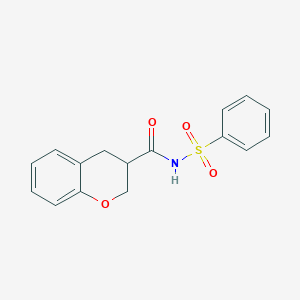
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7566797.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)
![3-(Azepane-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7566837.png)
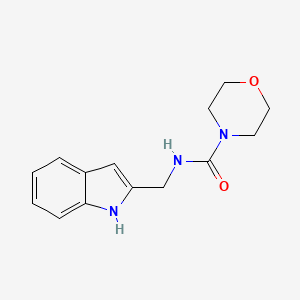
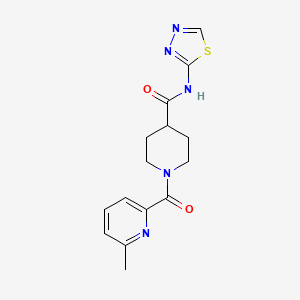
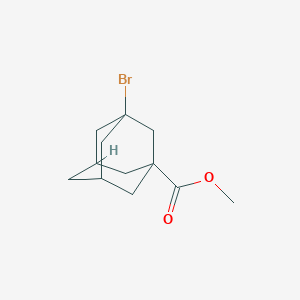
![[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate](/img/structure/B7566881.png)
![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)